{[(2-Chlorophenyl)methyl]sulfanyl}methanimidamide hydrobromide

IDO1 inhibitor Indoleamine-2,3-dioxygenase Cancer immunotherapy

{[(2-Chlorophenyl)methyl]sulfanyl}methanimidamide hydrobromide is an S-(2-chlorobenzyl)isothiourea derivative supplied as a hydrobromide (HBr) salt. It belongs to a well-characterized class of small-molecule inhibitors that target heme-containing enzymes, most notably indoleamine-2,3-dioxygenase 1 (IDO1) and nitric oxide synthases (NOS).

Molecular Formula C8H10BrClN2S
Molecular Weight 281.60 g/mol
CAS No. 169558-96-7
Cat. No. B6349925
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name{[(2-Chlorophenyl)methyl]sulfanyl}methanimidamide hydrobromide
CAS169558-96-7
Molecular FormulaC8H10BrClN2S
Molecular Weight281.60 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)CSC(=N)N)Cl.Br
InChIInChI=1S/C8H9ClN2S.BrH/c9-7-4-2-1-3-6(7)5-12-8(10)11;/h1-4H,5H2,(H3,10,11);1H
InChIKeyCGZLWYNHTZEEEO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Specification for {[(2-Chlorophenyl)methyl]sulfanyl}methanimidamide hydrobromide (CAS 169558-96-7)


{[(2-Chlorophenyl)methyl]sulfanyl}methanimidamide hydrobromide is an S-(2-chlorobenzyl)isothiourea derivative supplied as a hydrobromide (HBr) salt . It belongs to a well-characterized class of small-molecule inhibitors that target heme-containing enzymes, most notably indoleamine-2,3-dioxygenase 1 (IDO1) and nitric oxide synthases (NOS) [1]. Unlike the more common hydrochloride salt of the 2-chloro regioisomer (CAS 3778-85-6), the hydrobromide counterion alters both physicochemical properties and may affect biological assay behavior [2].

Why Substitution with S-Benzylisothiourea Analogs or Alternative Salt Forms Compromises 2-Chlorobenzyl Isothiourea Studies


Within the S-benzylisothiourea class, small changes to the benzyl substituent or salt counterion lead to large shifts in target potency, often exceeding an order of magnitude [1]. For example, shifting the chlorine atom from the 2-position to the 4-position on the benzyl ring improves IDO1 inhibitory potency approximately 8-fold (IC50 from 4800 nM to 600 nM), but simultaneously alters selectivity for other targets such as MRP1 [2]. Furthermore, the hydrobromide salt exhibits markedly lower aqueous solubility than the hydrochloride salt—up to a 21-fold difference—which can substantially change pharmacokinetic and assay behavior [3]. Substituting for the 4-chloro or unsubstituted analogs therefore yields a different biological fingerprint, making the specific 2-chlorobenzyl hydrobromide entity essential for reproducible pharmacological investigations.

Quantitative Differentiation Evidence for {[(2-Chlorophenyl)methyl]sulfanyl}methanimidamide hydrobromide


IDO1 Inhibitory Potency: 2-Chloro Regioisomer Is 8-Fold Less Potent than the 4-Chloro Analog

In a human A431 cell-based IDO1 inhibition assay measuring IFN-γ-stimulated kynurenine production, the 2-chlorobenzyl isothiourea hydrochloride (the direct hydrochloride counterpart of the target compound) exhibited an IC50 of 4.80 µM [1]. By comparison, the 4-chloro regioisomer S-(4-chlorobenzyl)isothiourea hydrochloride demonstrated an IC50 of 0.60 µM in the same assay system [2]. The unsubstituted S-benzylisothiourea showed an IC50 of 1.10 µM [3]. This regioisomeric shift in potency makes the 2-chloro derivative substantially less potent for IDO1, thus more suitable for studies requiring partial IDO1 inhibition or for probing other targets without complete IDO1 suppression.

IDO1 inhibitor Indoleamine-2,3-dioxygenase Cancer immunotherapy

Counterion-Dependent Solubility: Hydrobromide Salt Exhibits ~21-Fold Lower Solubility than Hydrochloride

For isothiourea derivatives, the halide counterion profoundly impacts solubility. Comparative solubility data for isothiourea salts indicate that the chloride salt is 21 times more soluble in n-octanol than the bromide salt, and the bromide salt is 14 times more water-soluble than the iodide salt [1]. This establishes a solubility hierarchy: chloride >> bromide >> iodide. The target hydrobromide salt of 2-chlorobenzyl isothiourea therefore exhibits lower aqueous and organic solubility compared to the more common hydrochloride salt (CAS 3778-85-6). For applications requiring controlled dissolution, slower release kinetics, or reduced hygroscopicity, the hydrobromide salt provides a measurable advantage.

Salt selection Solubility Formulation development

Multidrug Resistance Protein 1 (MRP1) Inhibition: EC50 of 2.26 µM for the 2-Chloro Derivative

The 2-chlorobenzyl isothiourea hydrochloride inhibited multidrug resistance-associated protein 1 (MRP1) with an EC50 of 2.26 µM in a cell-based assay [1]. This places the compound in the low micromolar range for MRP1 modulation, a target distinct from IDO1 and NOS. In contrast, the 4-chloro and 4-bromo analogs were primarily profiled for IDO1 inhibition, with limited MRP1 data available, suggesting divergent polypharmacology driven by the 2-chloro substitution pattern [2]. The 2-chloro derivative may therefore serve as a dual IDO1/MRP1 probe, whereas the 4-chloro analog is a more selective IDO1 inhibitor.

MRP1 inhibitor Multidrug resistance Chemosensitization

Antimicrobial Potential Through Bacterial MreB/Cell Morphology Modulation (Class-Level Inference)

S-(4-Chlorobenzyl)isothiourea and the 3,4-dichloro analog A22 are well-characterized MreB inhibitors that induce spherical (coccoid) morphology in Gram-negative bacteria such as Escherichia coli [1]. SAR studies demonstrated that 3- and/or 4-chloro substitution of the S-benzyl group enhanced spherical cell-inducing activity, while unsubstituted S-benzylisothiourea showed much weaker activity [2]. The 2-chloro regioisomer was not explicitly tested in the published SAR series, but the regioisomeric shift from the 4-position to the 2-position is expected to alter MreB binding geometry and potency. This creates a research opportunity: the 2-chloro hydrobromide salt can serve as a regioisomeric probe to dissect the steric and electronic requirements of MreB inhibition, complementing the existing data on 3- and 4-substituted analogs.

MreB inhibitor Antibacterial Coccoid morphology

Application Scenarios for {[(2-Chlorophenyl)methyl]sulfanyl}methanimidamide hydrobromide Based on Differentiated Evidence


Regioisomeric SAR Studies of IDO1 Inhibitors for Cancer Immunotherapy Target Validation

The 2-chlorobenzyl hydrobromide salt provides a regioisomeric control compound for IDO1 inhibitor screening panels. With an IC50 of 4.80 µM (versus 0.60 µM for the 4-chloro analog), it enables dose-response studies that distinguish partial IDO1 inhibition from complete enzymatic blockade, critical for evaluating therapeutic windows in tumor microenvironment models [1].

MRP1-Mediated Multidrug Resistance Reversal and Chemosensitization Assays

The compound's demonstrated MRP1 modulatory activity (EC50 2.26 µM) supports its use as a chemosensitizer probe in cancer cell lines overexpressing MRP1. Unlike the 4-chloro and 4-bromo analogs, which lack reported MRP1 data, the 2-chloro derivative offers a distinct pharmacological tool for studying ABC transporter-mediated drug efflux [2].

Halide Counterion Solubility Optimization in Pre-Formulation Development

The hydrobromide salt form exhibits approximately 21-fold lower organic solubility than the hydrochloride counterpart, making it advantageous for controlled-release formulations or assays requiring reduced compound precipitation in culture media. Researchers should select the hydrobromide when lower solubility is a design requirement rather than a liability [3].

Probing MreB Spatial Requirements via Regioisomeric 2-Chloro Substitution

Since 3- and 4-chloro S-benzylisothiourea derivatives are established MreB inhibitors, the 2-chloro regioisomer serves as a critical missing tool for mapping the steric tolerance of the MreB binding pocket. This compound enables structure-based studies to determine whether ortho-substitution disrupts or preserves MreB engagement, informing antibacterial drug design [4].

Quote Request

Request a Quote for {[(2-Chlorophenyl)methyl]sulfanyl}methanimidamide hydrobromide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.